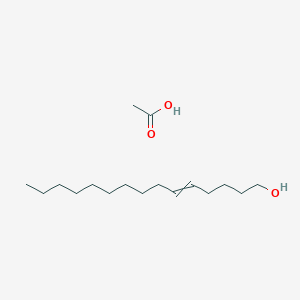
Acetic acid;pentadec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pentadec-5-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-5-en-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Pentadec-5-en-1-ol is an unsaturated alcohol with a long hydrocarbon chain. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-5-en-1-ol typically involves the esterification reaction between acetic acid and pentadec-5-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pentadec-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is pentadec-5-enoic acid.
Reduction: The major products are pentadec-5-en-1-ol and acetic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Acetic acid;pentadec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying lipid metabolism.
Mechanism of Action
The mechanism of action of acetic acid;pentadec-5-en-1-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in lipid metabolism, affecting the synthesis and breakdown of fatty acids.
Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;hexadec-5-en-1-ol: Similar structure but with a longer hydrocarbon chain.
Acetic acid;dodec-5-en-1-ol: Similar structure but with a shorter hydrocarbon chain.
Acetic acid;octadec-5-en-1-ol: Similar structure but with an even longer hydrocarbon chain.
Uniqueness
Acetic acid;pentadec-5-en-1-ol is unique due to its specific chain length and the presence of an unsaturated bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or enzymes are required .
Properties
CAS No. |
62936-11-2 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
acetic acid;pentadec-5-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4) |
InChI Key |
CQLNTKFTEJQVBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















